(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride
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Overview
Description
“(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1258650-58-6 . It has a molecular weight of 202.69 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of similar compounds involves several steps . The process typically starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine . The pH is regulated to 6, and impurities are removed . The next step involves adding chlorobenzene and trifluoroacetic anhydride . The mixture is heated, and methanesulfonic acid is added into the mixed reaction solution . The mixture reacts, and reduced pressure concentration is performed until the solution is dried . The pH is regulated to 12, and organic phases are separated out . Impurities are removed to obtain the final product .Molecular Structure Analysis
The InChI code for the compound is 1S/C8H14N4.ClH/c9-6-8-11-10-7-4-2-1-3-5-12(7)8;/h1-6,9H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 202.69 .Scientific Research Applications
Analgesic Properties
Research has shown that derivatives of (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride possess potential analgesic properties. A study synthesized and evaluated the analgesic activity of these derivatives, indicating that specific structural modifications could lead to compounds with moderate analgesic effects compared to reference drugs like ketorolac (Demchenko et al., 2018).
Antibacterial Activity
Another application involves the synthesis of derivatives to study their antimicrobial activity against strains of gram-positive and gram-negative bacteria as well as yeast fungi. Some derivatives were found to be more active than reference drugs, displaying broad spectrum antimicrobial activity and suggesting their potential in developing new antimicrobial drugs (Demchenko et al., 2021).
Herbicidal Activity
The compound has also been used to create derivatives with herbicidal activities. A study focusing on the design, synthesis, and biological evaluation of novel derivatives demonstrated moderate herbicidal activity against specific weeds, highlighting the compound's utility in agricultural research (Wang et al., 2006).
Anticonvulsant Activity
Furthermore, the synthesis of 9-alkoxy-6,7-dihydro-2H-benzo[c][1,2,4]triazolo[4,3-a]azepin-3(5H)-ones and their evaluation for anticonvulsant activity revealed that some compounds exhibited significant efficacy in models of maximal electroshock (MES) test, offering a basis for further investigation into anticonvulsant drugs (Piao et al., 2012).
Synthetic Utility
The compound serves as a versatile building block for synthesizing a wide range of heterocyclic compounds with potential biological activities. Its reactivity has been exploited in various synthetic pathways to develop compounds with diverse functional groups, indicating its importance in medicinal chemistry and drug design (Makei et al., 2004).
Mechanism of Action
Mode of Action
It is known that the compound can undergo acylation reactions with carboxylic acid anhydrides and chlorides . This suggests that it may interact with its targets through acylation, but further studies are required to confirm this.
Biochemical Pathways
The acylation reactions it undergoes suggest that it may be involved in pathways related to acylation processes .
Action Environment
It is known that the compound’s reactions can depend on the conditions and nature of the acylating agent , suggesting that environmental factors could potentially influence its action.
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.ClH/c9-6-8-11-10-7-4-2-1-3-5-12(7)8;/h1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXUPCSHWUAKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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